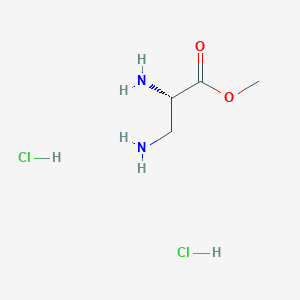![molecular formula C10H17F3N2O3 B175856 Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester CAS No. 181761-60-4](/img/structure/B175856.png)
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester, also known as TFB-TBOC, is a chemical compound that has been widely used in scientific research for its ability to protect amino groups in peptides during solid-phase peptide synthesis.
Mechanism of Action
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester functions as a protecting group for the amino groups of peptides. It is selectively removed using trifluoroacetic acid (TFA), which cleaves the ester bond between the Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester and the amino group. The resulting peptide can then be further modified or used in downstream applications.
Biochemical and Physiological Effects
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester does not have any known biochemical or physiological effects, as it is primarily used as a chemical reagent in solid-phase peptide synthesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester in solid-phase peptide synthesis is its ability to selectively protect amino groups. This allows for the synthesis of complex peptides containing multiple amino groups. Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester is also stable under a wide range of reaction conditions, making it a versatile reagent for peptide synthesis.
One limitation of using Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester is the need for TFA to remove the protecting group. TFA can be harsh and may cause side reactions or damage to the peptide. Additionally, Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester is relatively expensive compared to other protecting groups, which may limit its use in large-scale peptide synthesis.
Future Directions
There are several future directions for the use of Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester in solid-phase peptide synthesis. One area of research is the development of new protecting groups that can be selectively removed using milder conditions than TFA. Another area of research is the synthesis of peptides containing multiple protected amino groups using Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester and other protecting groups in combination. Finally, there is potential for the use of Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester in the synthesis of peptidomimetics and other non-peptide compounds.
Synthesis Methods
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester is synthesized through a multi-step process that involves the reaction of tert-butyl carbamate with 2,2,2-trifluoroacetyl chloride to form tert-butyl N-(2,2,2-trifluoroacetyl) carbamate. This intermediate is then reacted with N-methyl ethylenediamine to form Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester.
Scientific Research Applications
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester is primarily used in solid-phase peptide synthesis to protect the amino groups of peptides. It is particularly useful in the synthesis of peptides containing multiple amino groups, as it allows for selective deprotection of individual amino groups without affecting the others. Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester has also been used in the synthesis of cyclic peptides and peptidomimetics.
properties
CAS RN |
181761-60-4 |
|---|---|
Product Name |
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester |
Molecular Formula |
C10H17F3N2O3 |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C10H17F3N2O3/c1-9(2,3)18-8(17)15(4)6-5-14-7(16)10(11,12)13/h5-6H2,1-4H3,(H,14,16) |
InChI Key |
OVWJCRHTOOMQSD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCNC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNC(=O)C(F)(F)F |
synonyms |
tert-Butyl Methyl(2-(2,2,2-trifluoroacetaMido)ethyl)carbaMate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)
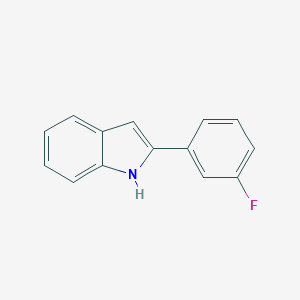
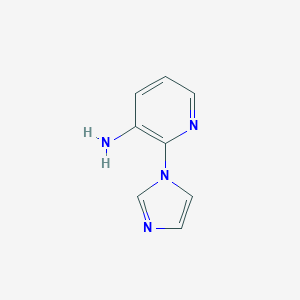

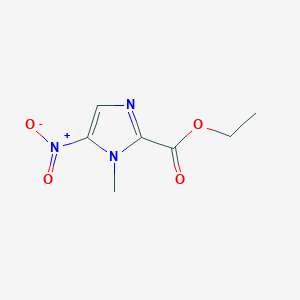
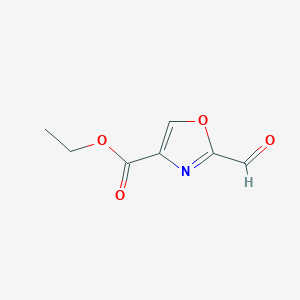
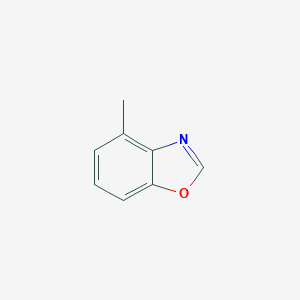

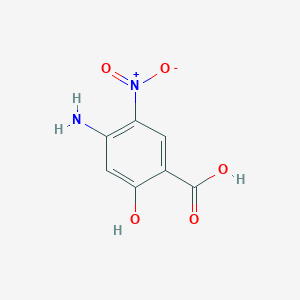


![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)

